2-Nitrobenzoic acid is a white crystalline solid obtained by oxidizing 2-nitrotoluene with nitric acid []. This process introduces a nitro group (NO₂) onto the benzene ring in the ortho position relative to the carboxylic acid group (CO₂H) []. The reduction of the nitro group in 2-nitrobenzoic acid leads to anthranilic acid, a precursor for numerous pharmaceuticals and dyes [].
The key feature of 2-nitrobenzoic acid's structure is the presence of both a carboxylic acid group and a nitro group attached to the benzene ring []. The nitro group is an electron-withdrawing group, meaning it pulls electron density away from the benzene ring. This alters the electronic properties of the molecule, making it more acidic than benzoic acid (without the nitro group). Additionally, the ortho configuration between the nitro and carboxylic acid groups can lead to steric hindrance, affecting how the molecule interacts with other substances [].
As mentioned earlier, 2-nitrobenzoic acid is primarily synthesized through the nitration of 2-nitrotoluene with nitric acid [].
C6H5CH3 (NO2) + HNO3 -> C6H4(NO2)CO2H + H2O
2-Nitrobenzoic acid can undergo various reactions due to the presence of the nitro and carboxylic acid groups. Here are some examples:
C6H4(NO2)CO2H + 6H -> C6H4(NH2)CO2H + 2H2O
The carboxylic acid group can react with alcohols to form esters.
Under extreme conditions, 2-nitrobenzoic acid can lose carbon dioxide (CO₂) to form o-nitrotoluene [].
Irritant